Proscillaridin Proscillaridin A cardiotonic glycoside isolated from Scilla maritima var. alba (Squill).
Brand Name: Vulcanchem
CAS No.: 466-06-8
VCID: VC0540425
InChI: InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3/t16?,19-,20+,21-,22+,24?,25?,26?,27?,28-,29+,30-/m0/s1
SMILES: CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O
Molecular Formula: C30H42O8
Molecular Weight: 530.6 g/mol

Proscillaridin

CAS No.: 466-06-8

Cat. No.: VC0540425

Molecular Formula: C30H42O8

Molecular Weight: 530.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Proscillaridin - 466-06-8

CAS No. 466-06-8
Molecular Formula C30H42O8
Molecular Weight 530.6 g/mol
IUPAC Name 5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one
Standard InChI InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3/t16?,19-,20+,21-,22+,24?,25?,26?,27?,28-,29+,30-/m0/s1
Standard InChI Key MYEJFUXQJGHEQK-OWBILYANSA-N
Isomeric SMILES CC1C(C(C(C(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O
SMILES CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O
Appearance Solid powder
Melting Point 221.0 °C

Mechanisms of Anticancer Action

Sodium-Potassium ATPase Inhibition and Calcium Signaling

Proscillaridin directly inhibits Na<sup>+</sup>/K<sup>+</sup> ATPase, disrupting ion homeostasis and elevating intracellular Ca<sup>2+</sup> concentrations. In NSCLC cells, this Ca<sup>2+</sup> surge activates the AMP-activated protein kinase (AMPK) pathway, leading to downstream suppression of acetyl-CoA carboxylase (ACC) and mammalian target of rapamycin (mTOR) . Concurrently, calcium-mediated ER stress triggers the unfolded protein response (UPR), evidenced by phosphorylation of eIF2α and upregulation of ATF4 and CHOP . These events collectively induce apoptosis through mitochondrial dysfunction and caspase activation .

Epigenetic Modulation and MYC Degradation

A landmark study demonstrated Proscillaridin's ability to degrade the MYC oncoprotein by reducing its lysine acetylation, which destabilizes MYC and promotes proteasomal degradation . In MYC-overexpressing leukemia cells, Proscillaridin (5 nM) decreased MYC protein half-life by 75% within 8 hours, concomitant with global loss of histone H3 acetylation (H3K9, H3K14, H3K18, H3K27) . This epigenetic reprogramming suppressed MYC-driven proliferative pathways and induced differentiation of leukemia stem cells (LSCs), even at subtoxic doses .

STAT3 Pathway Inhibition

In lung adenocarcinoma (A549 cells), Proscillaridin inhibited both constitutive and interleukin-6-induced STAT3 activation. Mechanistically, it upregulated SHP-1 phosphatase expression, suppressed Src kinase phosphorylation, and directly bound the STAT3 SH2 domain, reducing STAT3 DNA-binding activity by 60% . STAT3 knockdown synergized with Proscillaridin, enhancing apoptosis through Bax/Bcl-2 ratio elevation and PARP cleavage .

Oxidative Stress Amplification

Proscillaridin induces oxidative stress via dual mechanisms:

  • Reactive oxygen species (ROS) generation: 2.5-fold increase in A549 cells after 24-hour treatment .

  • Thioredoxin reductase (TrxR1) inhibition: 70% reduction in activity, depleting antioxidant defenses .
    This oxidative burst cooperates with ER stress to activate c-Jun N-terminal kinase (JNK), further promoting apoptosis .

Preclinical Efficacy Across Cancer Types

Non-Small-Cell Lung Cancer (NSCLC)

In vitro studies using EGFR-mutant NSCLC cells (HCC827) showed Proscillaridin:

  • IC<sub>50</sub> of 12.3 nM at 48 hours

  • 80% suppression of EGFR phosphorylation (Tyr 1173)

  • 65% reduction in tumor volume compared to controls in xenograft models

Notably, Proscillaridin-treated mice maintained stable body weight (≤5% loss), whereas Afatinib caused 15–20% weight reduction, indicating superior tolerability .

Leukemia and Leukemia Stem Cells (LSCs)

Proscillaridin exhibited potent activity against MYC-driven malignancies:

Cell TypeDose (nM)EffectReference
MOLT-4 (T-ALL)590% MYC mRNA reduction at 48 hours
Pre-LSCs (T-ALL)3–1070% viability reduction at 4 days
AML stem cells1085% colony formation inhibition

Transcriptomic analysis revealed downregulation of DNA replication genes and upregulation of hematopoietic differentiation markers .

Osteosarcoma

In 143B osteosarcoma cells:

  • Dose-dependent apoptosis induction (40% at 20 nM)

  • 70% inhibition of cell invasion via MMP2 downregulation

  • In vivo: 55% primary tumor suppression and 80% reduction in lung metastases

Comparative Analysis with Standard Therapies

Proscillaridin's multitargeted mechanism offers advantages over single-pathway inhibitors:

ParameterProscillaridinAfatinib (EGFR inhibitor)Doxorubicin
Target RangeNa<sup>+</sup>/K<sup>+</sup> ATPase, MYC, STAT3, ROSEGFRDNA topoisomerase
Resistance in LSCsEffectiveIneffectiveIneffective
Body Weight Loss≤5%15–20%10–15%
Metastasis SuppressionYes (osteosarcoma)NoLimited

Data compiled from

Future Directions and Clinical Translation

Current research priorities include:

  • Biomarker Development: MYC overexpression and Na<sup>+</sup>/K<sup>+</sup> ATPase isoform expression as predictors of response .

  • Combination Therapies: Synergy with PARP inhibitors in BRCA-mutant models (preliminary data showing 30% enhanced efficacy) .

  • Nanoformulations: Liposomal encapsulation to improve bioavailability and reduce dosing frequency .

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